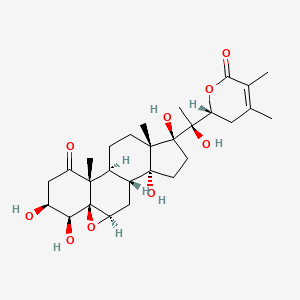
12-Oxograndiflorenic acid
Übersicht
Beschreibung
12-Oxograndiflorenic acid is a natural product that can be isolated from vegetative Ambrosia hispida . It is also known as ent-12-oxokaura-9(11),16-dien-19-oic acid .
Synthesis Analysis
The synthesis of 12-Oxograndiflorenic acid involves the 12-oxo-phytodienoic acid reductases (OPRs), which are enzymes that catalyze the reduction of double-bonds in α, β -unsaturated aldehydes or ketones . These enzymes are part of the octadecanoid pathway that converts linolenic acid to jasmonic acid .Molecular Structure Analysis
The molecular structure of 12-Oxograndiflorenic acid is represented by the formula C20H26O3 . The SMILES representation isC[C@]1(CCC2)C(C@[C@]2(C)C(O)=O)(C3)C[C@@H]4C3=C)=CC4=O . Physical And Chemical Properties Analysis
12-Oxograndiflorenic acid is a powder . It has a molecular weight of 314.42 . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Wissenschaftliche Forschungsanwendungen
Plant Signaling and Stress Responses : 12-OPDA plays a crucial role in regulating plant immunity, seed dormancy, and germination. It is involved in signaling pathways that affect gene expression and target protein functions, akin to the activities of prostaglandins in animals (Maynard et al., 2018).
Biosynthesis of Jasmonic Acid : Various plant species can metabolize 12-oxo-PDA to produce jasmonic acid, a compound with growth-regulating properties. This suggests a general metabolic pathway in plants for synthesizing jasmonic acid from 12-oxo-PDA (Vick & Zimmerman, 1984).
Formation in Plant Tissues : 12-OPDA is produced in plants, especially in chloroplasts, from α-linolenic acid. It serves as a signal transducer in plants, mediating various defensive mechanisms against pathogens and is a precursor for jasmonic acid biosynthesis (Stelmach et al., 2001).
Role in Jasmonic Acid Pathway : Research indicates that 12-OPDA is an important intermediate in the biosynthesis of jasmonic acid, a key regulator in plant herbivore defense and stress responses (Wasternack & Strnad, 2018).
Involvement in Plant Growth and Defense : 12-OPDA has been shown to inhibit growth in certain plant species and is suggested to be involved in responses to environmental stresses, particularly in basal lineages of land plants (Yamamoto et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidene-12-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13,15H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,15-,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWVZWGUPHJFMN-XXEDRWDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CC(=O)C(C3)C(=C)C4)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC(=O)[C@@H](C3)C(=C)C4)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Oxograndiflorenic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





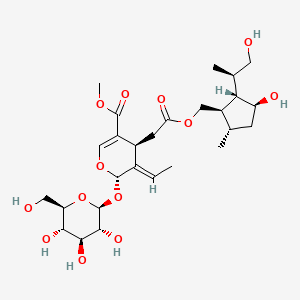
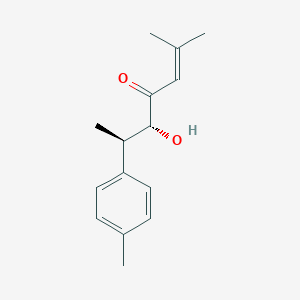

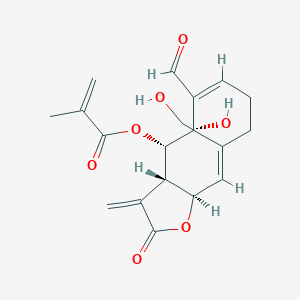
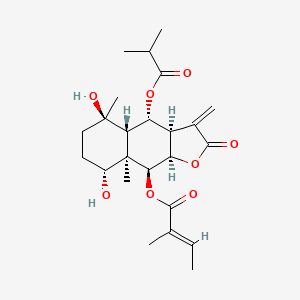
![(1aR,4S,4aS,5S,9aS)-4,4a,6-Trimethyl-9-oxo-2,3,4,4a,5,9-hexahydro-1aH-oxireno[8,8a]naphtho[2,3-b]furan-5-yl 2-methylpropanoate](/img/structure/B1164401.png)
![2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one](/img/structure/B1164402.png)
